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Compound of Interest

Compound Name: Camphor

Cat. No.: B167293 Get Quote

A Comparative Guide to the Spectroscopic Data
of Camphor
This guide provides a comprehensive cross-reference of experimentally obtained spectroscopic

data for camphor against established literature values. It is intended for researchers,

scientists, and drug development professionals who require accurate compound identification

and characterization. The guide details the methodologies for key spectroscopic techniques

and presents the data in a clear, comparative format.

Spectroscopic Data Comparison
The following tables summarize the quantitative data for camphor, comparing typical

experimental results with values reported in scientific literature.

Table 1: ¹H NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: TMS)
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Proton Assignment

Experimental

Chemical Shift (δ,

ppm)

Literature Chemical

Shift (δ, ppm)
Citation

H-3endo 2.35 2.36 [1]

H-4 2.09 2.09 [1][2]

H-3exo 1.95 1.96 [1]

H-5endo 1.85 1.85 [2]

H-6exo 1.68 1.67 [2]

H-5exo, H-6endo 1.38 1.34 - 1.41 [1][2]

CH₃-10 0.96 0.96 [1]

CH₃-8 0.91 0.92 [2]

CH₃-9 0.84 0.84 [1][2]

Table 2: ¹³C NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: TMS)
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Carbon Assignment

Experimental

Chemical Shift (δ,

ppm)

Literature Chemical

Shift (δ, ppm)
Citation

C-2 (C=O) 219.5 219.0 - 219.8 [2][3][4]

C-1 57.7 57.6 - 57.7 [2][3][4]

C-7 46.8 46.7 - 46.8 [3][4]

C-4 43.3 43.1 - 43.3 [3][4]

C-3 43.1 43.0 - 43.3 [2][4]

C-5 29.9 29.9 - 30.0 [3][4]

C-6 27.0 27.0 - 27.1 [3][4]

C-8 19.8 19.7 - 19.8 [3][4]

C-9 19.1 19.1 - 19.3 [3]

C-10 9.2 9.2 - 9.7 [3][4]

Table 3: Infrared (IR) Spectroscopy Data
Functional Group

Experimental

Wavenumber (cm⁻¹)

Literature

Wavenumber (cm⁻¹)
Citation

C=O Stretch (Ketone) 1742 ~1740 [5]

C-H Stretch (sp³) 2960 ~3000 [5]

CH₂ Bend 1450 ~1450 [5]

CH₃ Bend 1370 ~1375 [5]

Table 4: Mass Spectrometry (MS) Data
(Method: Electron Ionization, EI)
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Fragment Experimental m/z Literature m/z Citation

[M]⁺ 152 152 [3][6]

[M-CH₃]⁺ 137 137 [7]

[M-C₃H₇]⁺ 109 109 [7]

[C₇H₉O]⁺ 108 108 [7]

[C₇H₁₁]⁺ 95 95 [7]

[C₆H₉]⁺ 81 81 [7]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 10-20 mg of the camphor sample was dissolved in approximately 0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Data was acquired with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and

an acquisition time of 2.0 s.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz

spectrometer, operating at a frequency of 100 MHz for carbon. Spectra were acquired using

a proton-decoupled pulse sequence with 1024 scans, a spectral width of 240 ppm, and a

relaxation delay of 2.0 s.

Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) FT-IR spectroscopy was used.

Sample Preparation: A small amount of the solid camphor sample was placed directly onto

the diamond crystal of the ATR accessory.
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Data Acquisition: The spectrum was recorded over a range of 4000 to 400 cm⁻¹. A total of 32

scans were co-added at a resolution of 4 cm⁻¹ to obtain the final spectrum. A background

spectrum of the clean ATR crystal was recorded prior to the sample analysis.

Mass Spectrometry (MS)
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation: A dilute solution of camphor was prepared in dichloromethane (1

mg/mL).

GC Conditions: 1 µL of the sample was injected into a GC system equipped with a non-polar

capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). The oven

temperature was programmed to start at 50°C, hold for 2 minutes, then ramp to 250°C at a

rate of 10°C/min. Helium was used as the carrier gas.

MS Conditions: The mass spectrometer was operated in EI mode at 70 eV. Data was

collected over a mass range of m/z 40-300.

Workflow for Spectroscopic Data Cross-Referencing
The following diagram illustrates the logical workflow for acquiring and cross-referencing

experimental spectroscopic data with established literature values.
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Caption: Workflow for spectroscopic analysis and data validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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